molecular formula C7H6BrFN2O B13896188 N-(6-Bromo-5-fluoropyridin-3-yl)acetamide

N-(6-Bromo-5-fluoropyridin-3-yl)acetamide

Cat. No.: B13896188
M. Wt: 233.04 g/mol
InChI Key: UCUJDVBQYXVOMR-UHFFFAOYSA-N
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Description

N-(6-Bromo-5-fluoropyridin-3-yl)acetamide is a chemical compound with the molecular formula C7H6BrFN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Bromo-5-fluoropyridin-3-yl)acetamide typically involves the reaction of 6-bromo-5-fluoropyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and purity .

Chemical Reactions Analysis

Types of Reactions

N-(6-Bromo-5-fluoropyridin-3-yl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted derivatives, while oxidation reactions can produce corresponding pyridine N-oxides .

Mechanism of Action

The mechanism of action of N-(6-Bromo-5-fluoropyridin-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-Bromo-5-fluoropyridin-3-yl)acetamide is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which can influence its reactivity and biological activity. This dual substitution pattern is less common and provides distinct chemical properties compared to its analogs .

Properties

Molecular Formula

C7H6BrFN2O

Molecular Weight

233.04 g/mol

IUPAC Name

N-(6-bromo-5-fluoropyridin-3-yl)acetamide

InChI

InChI=1S/C7H6BrFN2O/c1-4(12)11-5-2-6(9)7(8)10-3-5/h2-3H,1H3,(H,11,12)

InChI Key

UCUJDVBQYXVOMR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(N=C1)Br)F

Origin of Product

United States

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